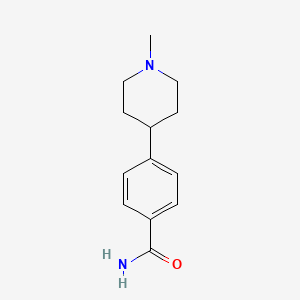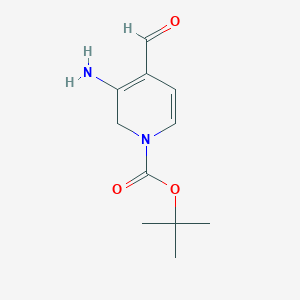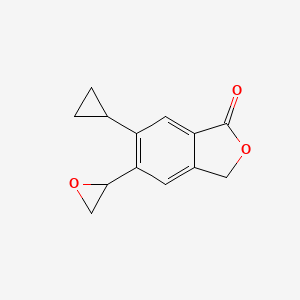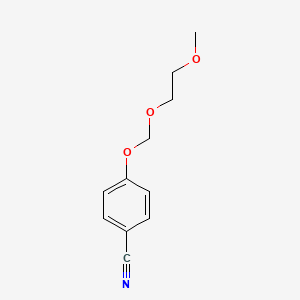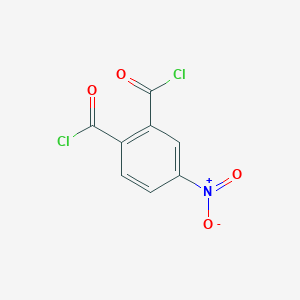![molecular formula C10H12ClN3O2S B8709767 6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-06-4](/img/structure/B8709767.png)
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide typically involves the reaction of 5-chloro-2-propyl-1H-benzimidazole with sulfonamide derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-1H-benzimidazole-6-sulfonamide
- 5-Chloro-2-ethyl-1H-benzimidazole-6-sulfonamide
- 5-Chloro-2-butyl-1H-benzimidazole-6-sulfonamide
Uniqueness
6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide stands out due to its specific propyl group, which may confer unique biological activities compared to its methyl, ethyl, or butyl counterparts. The presence of the sulfonamide group also enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
89725-06-4 |
|---|---|
Molecular Formula |
C10H12ClN3O2S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
6-chloro-2-propyl-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H12ClN3O2S/c1-2-3-10-13-7-4-6(11)9(17(12,15)16)5-8(7)14-10/h4-5H,2-3H2,1H3,(H,13,14)(H2,12,15,16) |
InChI Key |
UZDMWGMNUHWOGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


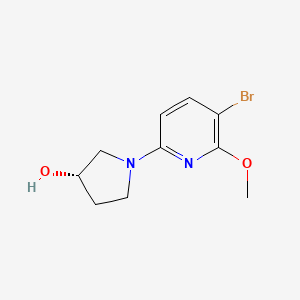
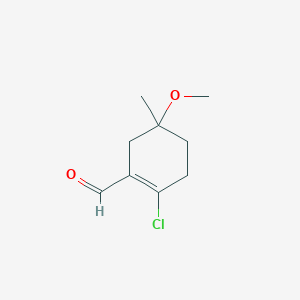
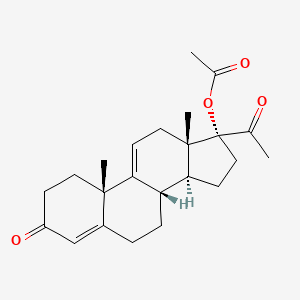
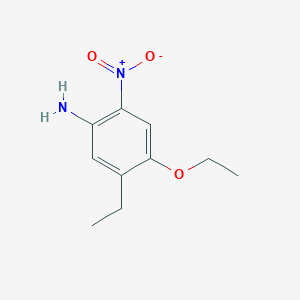
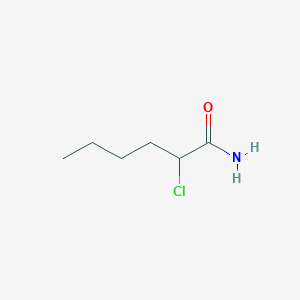

![1H-Pyrazol-3-amine, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-](/img/structure/B8709748.png)

